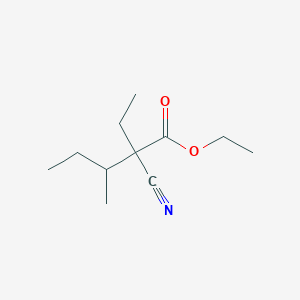

Ethyl 2-cyano-2-ethyl-3-methylpentanoate

Description

Contextual Significance of α-Cyanoesters in Organic Synthesis

α-Cyanoesters are a class of organic compounds characterized by a cyano group (-C≡N) and an ester group (-COOR) attached to the same carbon atom. This arrangement of functional groups imparts a unique reactivity to the molecule. The cyano and ester groups are both electron-withdrawing, which increases the acidity of the α-carbon proton. This property makes α-cyanoesters valuable precursors in a variety of carbon-carbon bond-forming reactions, including alkylations, condensations, and cycloadditions. The nitrile group itself can be further transformed into other valuable functional groups such as amines, amides, and carboxylic acids, adding to the synthetic versatility of this class of compounds.

Structural Features and Uniqueness of Ethyl 2-cyano-2-ethyl-3-methylpentanoate

This compound is distinguished by a key structural feature: a nitrile-bearing all-carbon quaternary center. organic-chemistry.orgcluster-science.com This means the α-carbon is bonded to four other non-hydrogen atoms: a cyano group, an ethyl ester group, an ethyl group, and a sec-butyl group (derived from the 3-methylpentanoate (B1260497) backbone). The presence of this sterically congested quaternary center is significant as it can enhance the metabolic stability of molecules in which it is incorporated, a desirable trait in the development of pharmaceuticals. cluster-science.com

Table 1: Structural Details of this compound

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Key Functional Groups | Cyano (-C≡N), Ester (-COOC₂H₅) |

| Defining Feature | All-carbon quaternary center at the α-position |

Overview of Prior Research on Quaternary Carbon-Bearing Cyanoesters

The synthesis of molecules containing all-carbon quaternary stereocenters is a recognized challenge in organic chemistry. cluster-science.comacs.org Research in this area is driven by the prevalence of this motif in biologically active natural products and synthetic molecules.

Recent advancements have focused on developing practical methods for the synthesis of α-cyano carbonyl compounds that possess these nitrile-bearing all-carbon quaternary centers. organic-chemistry.orgcluster-science.com One notable method is the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant. organic-chemistry.org This approach has proven effective for creating a variety of α-cyano ketones, esters, and carboxamides under mild conditions, avoiding the use of more toxic cyanide reagents. organic-chemistry.org The method demonstrates a broad substrate scope and tolerance for various functional groups. organic-chemistry.org

Another innovative approach involves biocatalysis. acs.org Researchers have utilized enzymes to catalyze the formation of nitrile-bearing all-carbon quaternary stereocenters under mild conditions. acs.orgnih.gov For instance, the oxidation of catechols by a laccase enzyme to form o-quinones, followed by the 1,4-addition of carbon nucleophiles containing tertiary alkyl nitriles, has been shown to produce α-cyano carbonyls with quaternary centers in good yields. acs.org

These studies underscore the synthetic challenge and the importance of developing robust methodologies to access this structural class. The findings suggest that such methods have potential applications in drug discovery and the late-stage functionalization of bioactive molecules. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-ethyl-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9(4)11(6-2,8-12)10(13)14-7-3/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARMEVONPLEIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299772 | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-92-4 | |

| Record name | NSC132623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-2-ethyl-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate

Alkylation Approaches to the Ethyl 2-cyano-2-ethyl-3-methylpentanoate Core

Alkylation reactions are a fundamental strategy for the formation of carbon-carbon bonds. In the context of synthesizing this compound, alkylation can be envisioned to introduce the ethyl and the 3-methylpentyl groups at the α-carbon of a cyanoacetate (B8463686) precursor.

Grignard Reagent-Mediated Alkylation Routes to Ethyl 2-cyano-3-ethyl-3-methylpentanoate

While direct synthesis of this compound using Grignard reagents is not extensively documented, a highly relevant transformation is the alkylation of α,β-unsaturated cyanoesters. A key precursor, Ethyl 2-cyano-3-methyl-2-pentenoate, can undergo conjugate addition with aliphatic Grignard reagents, which could lead to the desired carbon skeleton. acs.orgcymitquimica.com This reaction is a 1,4-addition of the Grignard reagent to the activated alkene.

For instance, the reaction of Ethyl 2-cyano-3-methyl-2-pentenoate with an ethyl Grignard reagent (ethylmagnesium bromide) would be a plausible step towards the synthesis of the target compound. This would be followed by the introduction of the second ethyl group at the alpha position.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 2-cyano-3-methyl-2-pentenoate | Ethylmagnesium Bromide | Ethyl 2-cyano-3,3-dimethylpentanoate | 1,4-Conjugate Addition |

It is important to note that the reactivity of Grignard reagents can also lead to competing reactions, such as 1,2-addition to the ester carbonyl group. Reaction conditions, therefore, must be carefully controlled to favor the desired conjugate addition.

Alkylation of Ethyl Cyanoacetate Derivatives with Branched Halides

A more direct approach to this compound involves the sequential alkylation of an ethyl cyanoacetate derivative. chemprob.orgwikipedia.org This method relies on the acidity of the α-hydrogen in the cyanoacetate, which can be deprotonated by a suitable base to form a nucleophilic enolate. libretexts.org This enolate can then react with an alkyl halide in an SN2 reaction. libretexts.org

To synthesize the target molecule, one could start with ethyl 2-cyanobutanoate. This precursor already contains one of the necessary ethyl groups at the alpha position. The reaction would proceed as follows:

Deprotonation: Treatment of ethyl 2-cyanobutanoate with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, would generate the corresponding enolate. youtube.com

Alkylation: The enolate would then be reacted with a branched halide, such as 1-bromo-2-methylbutane, to introduce the 3-methylpentyl group at the α-position.

The choice of base and solvent is crucial to ensure complete deprotonation and avoid side reactions. libretexts.org

| Starting Material | Base | Alkylating Agent | Product |

| Ethyl 2-cyanobutanoate | Lithium Diisopropylamide (LDA) | 1-bromo-2-methylbutane | This compound |

Mechanistic Pathways in Alkylation for this compound Formation

The mechanism of α-alkylation of cyanoacetates involves the formation of a resonance-stabilized enolate ion. youtube.com The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the carbonyl oxygen. This delocalization increases the stability of the enolate.

The enolate anion is a soft nucleophile and readily attacks the electrophilic carbon of an alkyl halide in an SN2 fashion. libretexts.org For the synthesis of this compound from ethyl 2-cyanobutanoate, the enolate of the starting material would attack the primary carbon of 1-bromo-2-methylbutane, displacing the bromide ion and forming the new carbon-carbon bond.

Recent advancements in photochemistry have also opened up new radical-based pathways for α-alkylation of ketones, which could potentially be adapted for cyanoesters. nih.gov These methods often proceed under milder conditions and can tolerate a wider range of functional groups.

Condensation and Related Reactions in the Synthesis of this compound Analogues

Condensation reactions provide another powerful tool for the synthesis of highly functionalized molecules, including α-cyanoesters.

Knoevenagel Condensation Strategies for Related Cyanoesters

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound, such as ethyl cyanoacetate, reacts with an aldehyde or ketone in the presence of a weak base. sigmaaldrich.comyoutube.com This reaction typically yields an α,β-unsaturated dicarbonyl or related compound. researchgate.netjmcs.org.mxorganic-chemistry.org

While not a direct route to the saturated target molecule, the Knoevenagel condensation can be used to synthesize key unsaturated precursors. For example, the condensation of butanone with ethyl cyanoacetate would yield Ethyl 2-cyano-3-methyl-2-pentenoate. chemsynthesis.com This intermediate could then potentially be reduced and further alkylated to arrive at the final product.

The reaction is often catalyzed by amines or their salts, such as piperidine (B6355638) or ammonium (B1175870) acetate. researchgate.net

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product |

| Butanone | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-methyl-2-pentenoate |

Various catalysts have been developed to improve the efficiency and selectivity of the Knoevenagel condensation, including ionic liquids and solid-supported catalysts. researchgate.net

Approaches Involving 3-Methyl-2-pentenoic Acid Derivatives

Another potential synthetic route could involve derivatives of 3-methyl-2-pentenoic acid. While less direct, this approach could involve the conversion of the carboxylic acid to a suitable precursor that can then be elaborated to the target molecule. For example, the acid could be converted to an acid chloride, which could then be reacted with a source of the cyano group. However, this is a more complex and less common approach for the synthesis of α-cyanoesters.

A more plausible strategy would be to utilize the corresponding aldehyde, 3-methyl-2-pentenal, in a Knoevenagel-type condensation with ethyl cyanoacetate, followed by selective reduction of the double bond and subsequent alkylation at the alpha position.

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound from ethyl cyanoacetate involves a two-step sequential alkylation. This approach is necessary to introduce the two different alkyl groups (ethyl and sec-butyl) onto the α-carbon.

Step 1: Ethylation of Ethyl Cyanoacetate The first step is the mono-alkylation of ethyl cyanoacetate with an ethylating agent, typically ethyl bromide or ethyl iodide, in the presence of a base. The high acidity of the α-protons in ethyl cyanoacetate allows for the ready formation of a resonance-stabilized carbanion upon treatment with a suitable base.

Step 2: Sec-butylation of Ethyl 2-cyanobutanoate The product from the first step, ethyl 2-cyanobutanoate, is then subjected to a second alkylation using a sec-butyl halide, such as 2-bromobutane. This introduces the second alkyl group, yielding the final product, this compound.

Chemoselectivity: The primary chemoselective challenge in this synthesis is to promote C-alkylation over potential O-alkylation of the enolate intermediate. The use of polar aprotic solvents like DMF or DMSO generally favors C-alkylation. The choice of the counter-ion of the base can also influence the C/O alkylation ratio. Additionally, the selection of a non-nucleophilic base is crucial to avoid side reactions such as the hydrolysis of the ester or nitrile functionalities.

Regioselectivity: The regioselectivity in this context refers to the control of the degree of alkylation. To achieve the unsymmetrically disubstituted product, it is imperative to perform the alkylations in a stepwise manner. In the first step, controlling the stoichiometry of the base and the ethylating agent (typically using a slight excess of ethyl cyanoacetate) can favor the mono-alkylated product, ethyl 2-cyanobutanoate. After purification, the second alkyl group is introduced. The second alkylation step can be more challenging as the remaining α-proton on ethyl 2-cyanobutanoate is less acidic than those in the starting material. Consequently, a stronger base or more forcing reaction conditions may be required.

Optimization of Synthetic Conditions for High Yield and Purity of this compound

The optimization of the synthetic conditions for each step is critical for maximizing the yield and purity of the final product. Key parameters that are typically varied include the choice of base, solvent, reaction temperature, and reaction time.

Optimization of the Ethylation of Ethyl Cyanoacetate

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOEt | Ethanol | 25 | 12 | 75 |

| 2 | NaOEt | Ethanol | 50 | 6 | 85 |

| 3 | K₂CO₃ | DMF | 25 | 24 | 80 |

| 4 | K₂CO₃ | DMF | 80 | 8 | 92 |

| 5 | DBU | CH₂Cl₂ | 25 | 4 | 95 |

This data is illustrative and based on typical results for similar reactions.

Optimization of the Sec-butylation of Ethyl 2-cyanobutanoate

For the second alkylation, a stronger base is often necessary due to the decreased acidity of the remaining α-proton. The steric hindrance of the incoming sec-butyl group also needs to be considered, which might require higher temperatures or longer reaction times.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOEt | Ethanol | 78 | 24 | 40 |

| 2 | NaH | DMF | 25 | 12 | 70 |

| 3 | NaH | DMF | 60 | 6 | 82 |

| 4 | LDA | THF | -78 to 25 | 4 | 90 |

| 5 | Cs₂CO₃ | DMF | 70 | 10 | 88 |

This data is illustrative and based on typical results for similar reactions. researchgate.net

Following the synthesis, purification of the final product, this compound, is typically achieved through fractional distillation under reduced pressure or column chromatography to remove any unreacted starting materials and by-products, ensuring high purity.

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate

Reactivity Governed by the Cyano Functional Group in Ethyl 2-cyano-2-ethyl-3-methylpentanoate

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the molecule.

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which is then typically protonated.

General Mechanism of Nucleophilic Addition to the Cyano Group:

The specific outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

While the cyano group itself is not a Michael acceptor, its strong electron-withdrawing effect can activate an adjacent carbon-carbon double bond to act as a Michael acceptor. In the case of this compound, which is a saturated compound, it cannot directly participate as a Michael acceptor. However, if a double bond were introduced in conjugation with the cyano group, the molecule would become a potent Michael acceptor. The reaction proceeds via the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated nitrile.

Hypothetical Michael Addition Scenario:

For a structurally related α,β-unsaturated cyanoester, the mechanism would be as follows:

Formation of the Enolate (Michael Donor): A base abstracts an acidic proton from the donor molecule to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated cyanoester.

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related structure.

| Michael Donor (Example) | Michael Acceptor (Hypothetical Analog) | Product Structure (General) |

| Diethyl malonate | Ethyl 2-cyano-2-ethyl-3-methyl-4-pentenoate | Adduct with a new C-C bond at the β-position |

| Acetoacetic ester | Ethyl 2-cyano-2-ethyl-3-methyl-4-pentenoate | Adduct with a new C-C bond at the β-position |

The cyano group in this compound can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chem-station.com The reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group.

Mechanism of Cyano Group Reduction with LiAlH₄:

First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the cyano group, breaking one of the π-bonds and forming an intermediate imine anion complexed with the aluminum species.

Second Hydride Addition: A second hydride ion is delivered to the same carbon, breaking the remaining π-bond and forming a dianion intermediate.

Protonation: Workup with a protic solvent (e.g., water) protonates the nitrogen atom to yield the primary amine.

| Reducing Agent | Product | Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 2-aminomethyl-2-ethyl-3-methylpentanoic acid ethyl ester | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 2-aminomethyl-2-ethyl-3-methylpentanoic acid ethyl ester | High pressure and temperature |

It is important to note that catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts.

Transformations Involving the Ester Functionality of this compound

The ester group undergoes characteristic nucleophilic acyl substitution reactions.

Ester hydrolysis involves the cleavage of the acyl-oxygen bond and can be catalyzed by either acid or base. Due to the steric hindrance around the carbonyl group in this compound, the rate of hydrolysis is expected to be slower than that of less hindered esters. arkat-usa.org

Base-Catalyzed Hydrolysis (Saponification):

This is an irreversible process that proceeds via a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated.

Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.

Acid-Catalyzed Hydrolysis:

This is a reversible process, and the mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating ethanol as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to regenerate the acid catalyst and form the final carboxylic acid product.

| Condition | Catalyst | Products |

| Basic | NaOH, KOH | 2-cyano-2-ethyl-3-methylpentanoic acid salt, Ethanol |

| Acidic | H₂SO₄, HCl | 2-cyano-2-ethyl-3-methylpentanoic acid, Ethanol |

The kinetics of hydrolysis can be influenced by factors such as temperature, catalyst concentration, and the steric bulk of the substituents. chemrxiv.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com The steric hindrance in this compound is a significant factor affecting the rate of transesterification. nih.gov

Base-Catalyzed Transesterification:

The mechanism is analogous to base-catalyzed hydrolysis, with an alkoxide ion from the new alcohol acting as the nucleophile instead of a hydroxide ion.

Acid-Catalyzed Transesterification:

The mechanism is similar to acid-catalyzed hydrolysis, with the new alcohol molecule acting as the nucleophile instead of water.

| Catalyst Type | Example Catalyst | Reactant Alcohol | Product Ester |

| Acid | H₂SO₄ | Methanol | Mthis compound |

| Base | NaOCH₃ | Methanol | Mthis compound |

| Acid | H₂SO₄ | Isopropanol | Isopropyl 2-cyano-2-ethyl-3-methylpentanoate |

| Base | NaOCH(CH₃)₂ | Isopropanol | Isopropyl 2-cyano-2-ethyl-3-methylpentanoate |

The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture.

Reactivity at the Quaternary Carbon Center of this compound

The central feature governing the reactivity of this compound is its α-quaternary carbon. This carbon atom is bonded to four other non-hydrogen substituents: an ethyl group, a sec-butyl group (from the 3-methylpentanoate (B1260497) chain), a cyano group (-C≡N), and an ethoxycarbonyl group (-COOEt). This arrangement creates a sterically congested environment, which is the primary determinant of the molecule's reactivity profile at this center.

Steric Hindrance: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. science.gov In this molecule, the ethyl and sec-butyl groups physically obstruct access to the quaternary carbon. This shielding effect has significant consequences for reactions that require a nucleophile or electrophile to approach this center.

Nucleophilic Substitution (S_N2) Reactions: The bimolecular nucleophilic substitution (S_N2) mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing a leaving group. nih.gov For a quaternary carbon, even if a suitable leaving group were present, this pathway is effectively blocked. The dense arrangement of alkyl groups makes it impossible for a nucleophile to approach the carbon center from the opposite side of any potential leaving group. This is analogous to the well-documented inability of tertiary alkyl halides to undergo S_N2 reactions. thieme-connect.delibretexts.org Therefore, S_N2 reactions directly at the quaternary carbon of this compound are considered highly improbable.

Nucleophilic Substitution (S_N1) Reactions: The S_N1 mechanism involves the formation of a carbocation intermediate. While tertiary carbocations are relatively stable, the formation of a carbocation at this specific quaternary center would be destabilized by the adjacent electron-withdrawing cyano and ethoxycarbonyl groups. These groups would inductively pull electron density away from the positively charged carbon, making the intermediate energetically unfavorable.

Elimination Reactions (E2): E2 reactions require a base to abstract a proton from a carbon atom adjacent (β-position) to a carbon with a leaving group. Since the quaternary carbon in this molecule does not possess a typical leaving group, standard elimination reactions originating from this center are not a primary consideration.

The dominant reactivity of the molecule is therefore centered on its functional groups—the ester and the nitrile—rather than the quaternary carbon framework itself. However, the steric bulk surrounding these groups significantly modulates their reactivity. For instance, the hydrolysis of the ester or nitrile is expected to be considerably slower than in unhindered analogues due to the difficulty of nucleophilic attack at the carbonyl carbon or the nitrile carbon. acs.orgacs.org

Interactive Table: Predicted Reactivity at the Quaternary Carbon Center

| Reaction Type | Likelihood | Rationale |

| S_N2 | Highly Unlikely | Severe steric hindrance prevents backside attack by nucleophiles. nih.govnih.gov |

| S_N1 | Highly Unlikely | The electron-withdrawing nature of the adjacent cyano and ester groups destabilizes the potential carbocation intermediate. |

| E2 | Not Applicable | The quaternary carbon lacks a suitable leaving group for a standard E2 elimination pathway. |

| Radical Substitution | Possible | Reactions involving free radicals are less sensitive to steric hindrance, but would require specific radical-initiating conditions. |

Investigations into Reaction Kinetics and Thermodynamics for this compound

While specific experimental kinetic and thermodynamic data for this compound are not available in the literature, a robust theoretical framework can be used to predict its behavior. The kinetics (reaction rates) and thermodynamics (equilibrium position) of its reactions are primarily influenced by steric and electronic factors.

Reaction Kinetics

The rate of a chemical reaction is dependent on the activation energy—the energy barrier that must be overcome for reactants to transform into products.

Steric Effects on Kinetics: The most significant kinetic factor for this molecule is the severe steric hindrance around the reactive centers of the ester and nitrile groups. Any reaction involving nucleophilic attack, such as hydrolysis, will be slow. The bulky alkyl groups impede the trajectory of the incoming nucleophile, raising the activation energy of the transition state and thus decreasing the reaction rate. Studies on the hydrolysis of other hindered esters and nitriles confirm that increased steric bulk around the reactive site leads to a dramatic decrease in reaction rates. acs.orgacs.org

Electronic Effects on Kinetics: The cyano and ethoxycarbonyl groups are strongly electron-withdrawing. This property makes the carbonyl carbon of the ester and the carbon of the nitrile group more electrophilic and, in principle, more susceptible to nucleophilic attack. However, this electronic activation is largely overshadowed by the overwhelming steric hindrance. The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which increase the polarization of the C≡N bond. nih.gov

Interactive Table: Illustrative Relative Rates of Alkaline Hydrolysis

This table presents hypothetical, illustrative data to demonstrate the expected impact of steric hindrance on the rate of ester hydrolysis at a constant temperature.

| Compound | Structure | Relative Rate Constant (k_rel) |

| Ethyl cyanoacetate (B8463686) | NC-CH₂-COOEt | 1000 |

| Ethyl 2-cyano-2-ethylpropanoate | NC-C(CH₃)₂-COOEt | 10 |

| This compound | NC-C(Et)(sec-Bu)-COOEt | 1 |

Reaction Thermodynamics

Thermodynamics governs the extent to which a reaction will proceed and the position of the chemical equilibrium. It is concerned with the relative stability of reactants and products.

Ground-State Stability: The molecule possesses some degree of inherent steric strain due to the crowding of the ethyl, sec-butyl, cyano, and ethoxycarbonyl groups around the central quaternary carbon. This strain raises the ground-state energy of the molecule, making it thermodynamically less stable than a hypothetical, less-branched isomer.

Thermodynamics of Hydrolysis: The hydrolysis of nitriles and esters are typically thermodynamically favorable processes. libretexts.orgyoutube.com The reaction of the ester with water to form a carboxylic acid and ethanol, and the reaction of the nitrile to form a carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium (B1175870) salt), are generally exergonic (ΔG < 0). This is because the C-O and N-H bonds formed in the products are, as a whole, more stable than the C-O (of the ester) and C≡N bonds broken in the reactant.

Interactive Table: Hypothetical Thermodynamic Data for Decarboxylation

This table provides plausible thermodynamic values for the thermal decarboxylation of the corresponding β-cyanocarboxylic acid derived from the title compound.

| Thermodynamic Parameter | Symbol | Plausible Value | Rationale |

| Gibbs Free Energy | ΔG | < 0 (at high T) | The reaction is spontaneous at elevated temperatures. |

| Enthalpy | ΔH | > 0 | The reaction is endothermic as it involves bond breaking. |

| Entropy | ΔS | >> 0 | The formation of a gas molecule (CO₂) from a liquid/solid significantly increases disorder. wikipedia.orgopenochem.org |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethyl 2-cyano-2-ethyl-3-methylpentanoate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. A detailed analysis of the ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (of ethyl ester) | ~1.3 | Triplet | 3H |

| CH₂ (of ethyl ester) | ~4.2 | Quartet | 2H |

| CH₃ (of C2-ethyl) | ~1.0 | Triplet | 3H |

| CH₂ (of C2-ethyl) | ~2.0 | Quartet | 2H |

| CH₃ (of C3-methyl) | ~1.1 | Doublet | 3H |

| CH (at C3) | ~2.5 | Multiplet | 1H |

| CH₂ (at C4) | ~1.5 | Multiplet | 2H |

| CH₃ (at C5) | ~0.9 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants would need to be determined from an actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| C≡N (nitrile) | ~120 |

| C2 (quaternary) | ~50 |

| O-CH₂ (ethyl ester) | ~62 |

| O-CH₂-CH₃ (ethyl ester) | ~14 |

| C2-CH₂ | ~30 |

| C2-CH₂-CH₃ | ~8 |

| C3 | ~45 |

| C3-CH₃ | ~15 |

| C4 | ~25 |

| C5 | ~13 |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment in this compound

Given the presence of a stereocenter at the C3 position, advanced NMR techniques would be crucial for determining the relative and absolute stereochemistry of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to establish through-space proximities between protons. This information would be vital in distinguishing between different diastereomers, should they be present.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) and ester (C=O) functional groups. The C≡N stretch typically appears in the region of 2260-2240 cm⁻¹, while the C=O stretch of the ester is expected around 1750-1735 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations for the various alkyl groups present in the molecule.

Raman spectroscopy would provide complementary information, particularly for the nitrile group, which often gives a strong Raman signal.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2260-2240 |

| C=O (ester) | Stretch | 1750-1735 |

| C-H (sp³) | Stretch | 3000-2850 |

| C-O (ester) | Stretch | 1300-1000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would first separate this compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak ([M]⁺), corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would provide further structural confirmation, with characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides an exact mass measurement, which can be used to deduce the elemental composition of the molecule.

For this compound, which has a molecular formula of C₁₁H₁₉NO₂, the expected monoisotopic mass can be calculated with high precision. cymitquimica.com This calculated exact mass would then be compared to the experimentally determined value from an HRMS instrument. A close match between the experimental and calculated mass would confirm the elemental composition of the compound.

| Parameter | Description |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Calculated Exact Mass | 197.1416 g/mol |

| Observed m/z (Hypothetical) | A value very close to the calculated mass, e.g., 197.1418 [M+H]⁺ |

| Mass Error (Hypothetical) | The difference between the observed and calculated mass, typically in parts per million (ppm). |

X-ray Crystallography for Solid-State Structure Determination of this compound (if available)

Currently, there is no publicly available X-ray crystallographic data for this compound. Therefore, the solid-state structure, including details about its crystal system, space group, and unit cell dimensions, has not been experimentally determined and reported in the scientific literature. If such data were available, it would be presented in a format similar to the hypothetical table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Åα = 90°, β = [value]°, γ = 90° |

| Volume (V) | [value] ų |

| Molecules per Unit Cell (Z) | [value] |

| Calculated Density | [value] g/cm³ |

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate

Quantum Chemical Calculations on Electronic Structure and Stability

Currently, there are no specific published quantum chemical calculations detailing the electronic structure and stability of ethyl 2-cyano-2-ethyl-3-methylpentanoate. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to determine properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment. These calculations would provide insight into the molecule's reactivity and kinetic stability.

Conformational Analysis and Molecular Geometry Optimization of this compound

A comprehensive conformational analysis and geometry optimization of this compound has not been reported in available research. A theoretical study of this nature would aim to identify the most stable conformers of the molecule by exploring the potential energy surface. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The optimized geometries would provide data on bond lengths, bond angles, and dihedral angles for the lowest energy structures.

Prediction of Spectroscopic Parameters

There is a lack of theoretical predictions for the spectroscopic parameters of this compound in the scientific literature. Computational methods are often used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions, when compared with experimental data, can help to confirm the molecular structure and provide a deeper understanding of its spectroscopic properties.

Theoretical Insights into Reaction Mechanisms and Transition States of this compound Transformations

No theoretical studies on the reaction mechanisms and transition states for transformations involving this compound have been found in the public domain. Research in this area would involve mapping the potential energy surfaces of reactions involving this molecule to identify the transition state structures and calculate the activation energies. This would provide valuable information on the kinetics and mechanisms of its potential chemical reactions.

Applications of Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate in Advanced Organic Synthesis

Ethyl 2-cyano-2-ethyl-3-methylpentanoate as a Building Block for Complex Molecules

The structure of this compound makes it a valuable precursor for the synthesis of intricate molecular architectures. The presence of a quaternary carbon atom, substituted with both electron-withdrawing cyano and ester groups, provides a unique reactive center. This substitution pattern is crucial for the construction of sterically hindered and functionally dense molecules.

The dual functionality of the molecule allows for a variety of chemical transformations:

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic systems.

The Ester Group: Can undergo hydrolysis, amidation, or reduction to an alcohol, providing further avenues for molecular elaboration.

The fully substituted α-carbon prevents enolization at this position, which can be advantageous in certain reaction conditions by preventing side reactions. However, the reactivity of the ester and nitrile groups remains accessible. For instance, the hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid (if the cyano group is considered a pseudo-carbonyl) is a potential pathway to introduce a new functional group.

The utility of similar α-substituted cyanoacetates as building blocks is well-documented. For example, they are employed in the synthesis of multifunctional compounds with all-carbon-substituted quaternary stereocenters through reactions like the Michael addition. These adducts can then be converted into other valuable structures, such as β-amino acid esters.

Table 1: Potential Transformations of this compound

| Functional Group | Transformation | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Introduction of acidic functionality, further derivatization |

| Reduction | Primary Amine (-CH₂NH₂) | Introduction of basic functionality, peptide synthesis | |

| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | Modification of solubility and reactivity |

| Amidation | Amide (-CONH₂) | Formation of stable amide linkages |

Role in the Synthesis of Intermediates for Specialty Chemicals

This compound can serve as a key intermediate in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. The reactivity of its functional groups allows for its incorporation into larger, more complex molecules with specific desired properties.

The parent compound, ethyl cyanoacetate (B8463686), is a widely used intermediate in the production of a variety of specialty chemicals. For instance, it is a key starting material for the synthesis of heterocyclic compounds like purine (B94841) derivatives (e.g., caffeine (B1668208) and theophylline) and pyrimidines. researchgate.net The presence of the additional alkyl groups in this compound would lead to derivatives with increased lipophilicity, which can be a desirable property for certain bioactive molecules.

The Knoevenagel condensation, a common reaction for ethyl cyanoacetate, involves the reaction with aldehydes and ketones. nih.govgoogle.com While the α-carbon of this compound is fully substituted and cannot directly participate in this reaction, its derivatives, obtained through modification of the ester or nitrile group, could be used in subsequent condensation reactions.

Utilization in Material Science Research as a Precursor

In material science, molecules containing both cyano and ester functionalities are of interest as monomers or precursors for functional polymers. The nitrile group can enhance the thermal stability and polarity of polymers, while the ester group can provide a site for hydrolysis, leading to biodegradable materials.

While direct polymerization of this compound may be challenging due to the sterically hindered quaternary carbon, it could be modified to introduce a polymerizable group. For example, reduction of the ester to a primary alcohol would allow for its conversion to an acrylate (B77674) or methacrylate (B99206) monomer, which could then be polymerized. The pendant cyano-containing group would then be incorporated into the polymer side chain, imparting specific properties to the resulting material.

An analogous class of compounds, cyanoacrylates, are well-known for their application as instant adhesives ("super glues"). researchgate.netresearchgate.net These monomers polymerize rapidly via anionic polymerization initiated by moisture. Although this compound is not an acrylate, this highlights the utility of the cyano and ester combination in the design of reactive monomers. Furthermore, cyanate (B1221674) esters (R-O-C≡N) are used to produce high-performance thermosetting resins with excellent thermal stability and low dielectric constants, finding applications in aerospace and electronics. wikipedia.orgscilit.com While structurally different, this demonstrates the value of the cyanate functionality in materials, a group related to nitriles.

Table 2: Potential Material Science Applications of this compound Derivatives

| Derivative Type | Potential Polymerization Method | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| Acrylate/Methacrylate (from reduced ester) | Radical Polymerization | Increased polarity, thermal stability | Specialty plastics, coatings |

Derivatives and Analogues of Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate: Structure Reactivity Relationships

Synthesis and Characterization of Structural Isomers of Ethyl 2-cyano-2-ethyl-3-methylpentanoate

The synthesis of α-cyanoesters bearing a quaternary carbon center, such as this compound, presents a unique synthetic challenge due to the sterically hindered nature of the target molecule. General synthetic strategies typically involve the sequential alkylation of a simpler cyanoacetic ester or the conjugate addition of a cyanide nucleophile to a sterically hindered α,β-unsaturated ester.

A plausible route to the target compound and its isomers begins with Ethyl cyanoacetate (B8463686), a versatile starting material prepared through methods like the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide. wikipedia.orgorgsyn.org The acidic α-protons of ethyl cyanoacetate allow for deprotonation and subsequent alkylation. The synthesis of this compound would require a multi-step alkylation sequence, which can be synthetically challenging to perform with high selectivity and yield.

An alternative modern approach involves the reductive cyanation of tertiary alkyl bromides, which provides an efficient route to α-cyano esters containing a nitrile-bearing all-carbon quaternary center under mild conditions. organic-chemistry.org This method avoids the use of more toxic cyanide reagents and can tolerate a wide range of functional groups. organic-chemistry.org

The characterization of these complex structures relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon skeleton and the chemical environment of each atom. For this compound, one would expect characteristic signals for the two distinct ethyl groups, the sec-butyl fragment containing the methyl group, and the quaternary carbon.

Mass Spectrometry (MS): Provides the molecular weight (197.27 g/mol for C₁₁H₁₉NO₂) and fragmentation pattern, confirming the compound's identity. cymitquimica.com

Infrared (IR) Spectroscopy: Allows for the identification of key functional groups, notably the sharp, medium-intensity peak for the nitrile (C≡N) stretch (approx. 2250 cm⁻¹) and the strong peak for the ester carbonyl (C=O) stretch (approx. 1735-1750 cm⁻¹).

The table below outlines the expected characterization data for the title compound based on standard spectroscopic values.

| Technique |

Systematic Modifications and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary reactive sites: the ester and the nitrile functional groups. The absence of an acidic α-proton limits its reactivity at that position.

Reactions at the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-cyano-2-ethyl-3-methylpentanoic acid. This transformation introduces a carboxylic acid moiety, opening pathways for further derivatization, such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, thereby modifying the solubility and steric properties of the molecule.

Reactions at the Nitrile Group:

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic amino group, creating an amino acid derivative.

Hydrolysis: The nitrile can be partially hydrolyzed to a primary amide (-CONH₂) or fully hydrolyzed to a carboxylic acid, depending on the reaction conditions.

Functionalization of the Alkyl Backbone: While the quaternary α-carbon is unreactive to deprotonation, modifications to the alkyl side chains can be envisioned through other synthetic routes. The existence of related compounds like ethyl 3-benzyl-2-cyano-3-methylpentanoate suggests that various alkyl or aryl groups can be incorporated into the molecular structure during the initial synthesis, offering a library of functionally diverse analogues. chemsynthesis.com

The following table summarizes potential modifications to the scaffold.

| Functional Group |

Comparative Reactivity Studies of this compound with Related Cyanoesters

A comparative analysis of this compound with its analogues reveals the profound impact of α-substitution on chemical reactivity. The two key comparators are Ethyl 2-cyano-3-methylpentanoate (which has an acidic α-proton) and Ethyl 2-cyano-2-ethyl-3-methylhexanoate (which has a larger alkyl group, increasing steric hindrance).

The most significant difference lies in the reactivity of the α-carbon.

Ethyl 2-cyano-3-methylpentanoate: Possesses a tertiary α-carbon with one acidic proton. This proton can be readily removed by a base, generating a stabilized carbanion (enolate). This carbanion is a potent nucleophile, enabling a wide range of C-C bond-forming reactions, including alkylations, acylations, and Knoevenagel or Michael additions. researchgate.netresearchgate.net

This compound and Ethyl 2-cyano-2-ethyl-3-methylhexanoate: Both have a quaternary α-carbon and lack an acidic proton. Consequently, they cannot form an enolate at this position and are unreactive in typical base-catalyzed C-C bond-forming reactions that rely on α-deprotonation. Their reactivity is confined to the ester and nitrile functionalities.

Steric hindrance also plays a critical role. The presence of the α-ethyl group in the title compound shields both the ester carbonyl and the nitrile group from nucleophilic attack or enzymatic interaction compared to Ethyl 2-cyano-3-methylpentanoate. This steric bulk is even more pronounced in the hexanoate (B1226103) analogue. This increased steric hindrance would be expected to decrease the rates of reactions such as hydrolysis or reduction.

| Compound Name |

Stereochemical Considerations in Derivatives of this compound

The molecular structure of this compound contains two stereocenters: the quaternary α-carbon (C2) and the tertiary carbon at position 3 (C3). This means the compound can exist as four possible stereoisomers (two pairs of enantiomers).

The stereoselective synthesis of such molecules is a significant area of research, as the specific stereochemistry can dramatically influence the biological activity or material properties of the final product. rsc.org The construction of the quaternary stereocenter is particularly challenging due to steric crowding. nih.gov

Methods to achieve stereocontrol include:

Chiral Auxiliaries: Using a starting material that contains a removable chiral group to direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: Employing a chiral catalyst, such as an iridium complex, to control the formation of stereocenters during reactions like allylic alkylation of cyanoacetate precursors. rsc.org This approach can allow for the stereodivergent synthesis of all possible stereoisomers. rsc.orgresearchgate.net

Substrate Control: In molecules with existing stereocenters, such as steroids, the inherent chirality of the substrate can direct the stereochemical outcome of reactions like condensation with ethyl cyanoacetate. nih.gov

The synthesis of a single stereoisomer of this compound would likely involve a stereoselective alkylation or a conjugate addition step where the facial selectivity is controlled by a chiral catalyst or reagent. Without such control, a mixture of diastereomers would be produced, necessitating challenging separation procedures. The development of robust protocols for the synthesis of chiral α-tertiary amino acids and related structures remains a key objective in organic chemistry due to their prevalence in bioactive molecules. researchgate.net

Future Research Directions for Ethyl 2 Cyano 2 Ethyl 3 Methylpentanoate

Development of Greener Synthetic Pathways

The traditional synthesis of α,α-disubstituted α-cyanoesters often involves the alkylation of a parent cyanoacetate (B8463686), such as ethyl cyanoacetate. This typically requires strong bases like sodium ethoxide or sodium hydride and organic solvents, which can present environmental and safety challenges. Future research will undoubtedly focus on creating more sustainable and efficient synthetic routes.

Key areas for development include:

Phase-Transfer Catalysis (PTC): This methodology offers a significant green advantage by allowing the use of inexpensive and safer inorganic bases (e.g., NaOH, K2CO3) in a biphasic system, minimizing the need for anhydrous organic solvents. researchgate.netjstar-research.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the cyanoacetate anion from the aqueous phase to the organic phase for alkylation. researchgate.netlibretexts.org This technique can reduce waste, improve safety, and allow for milder reaction conditions. jstar-research.com

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives is a critical goal. Ionic liquids (ILs) are a promising option, as they are non-volatile, thermally stable, and can act as both solvent and catalyst. osti.govwikipedia.org Research into the use of ILs could lead to highly efficient, recyclable systems for the synthesis of Ethyl 2-cyano-2-ethyl-3-methylpentanoate. osti.gov Supercritical fluids, like CO2, also represent a green solvent alternative. peerj.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. peerj.com Exploring these technologies for the alkylation of ethyl cyanoacetate could provide rapid and efficient access to the target compound.

Heterogeneous Catalysis: Developing solid-supported catalysts, such as basic zeolites, can simplify product purification, as the catalyst can be easily removed by filtration and potentially reused. researchgate.net This approach aligns with green chemistry principles by minimizing waste and improving process efficiency.

| Greener Synthesis Approach | Potential Advantages | Relevant Precursors/Reagents |

| Phase-Transfer Catalysis (PTC) | Use of safer inorganic bases, reduced organic solvent use, milder conditions. researchgate.netjstar-research.com | Ethyl cyanoacetate, alkyl halides, quaternary ammonium salts, NaOH/K2CO3. researchgate.netlibretexts.org |

| Ionic Liquids (ILs) | Low volatility, thermal stability, potential for catalyst/solvent recycling. osti.govwikipedia.org | Ethyl cyanoacetate, alkyl halides. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, potentially higher yields. peerj.com | Ethyl cyanoacetate, alkyl halides, base. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste streams. researchgate.net | Ethyl cyanoacetate, alkyl halides, basic zeolites. |

Exploration of Novel Catalytic Transformations

The dual functionality of this compound—the ester and the sterically hindered nitrile—provides fertile ground for exploring new catalytic reactions. Future research will likely focus on selective transformations of these groups to generate valuable downstream products.

Selective Nitrile Hydrolysis: The conversion of the sterically hindered tertiary nitrile to an amide or a carboxylic acid is a challenging but valuable transformation. Traditional hydrolysis requires harsh acidic or basic conditions. researchgate.netscirp.org Novel catalytic systems, such as those based on platinum(II) complexes, have shown promise for the selective hydration of hindered nitriles to their corresponding amides under neutral and mild conditions, which would be a significant advancement. researchgate.net

Enantioselective Transformations: Although the target compound is achiral, related α-alkyl-α-cyanoacetates are key precursors for synthesizing molecules with N-substituted quaternary stereocenters. Research into enantioselective reactions, such as aminations catalyzed by bifunctional cinchona alkaloids, could be adapted to create chiral analogues, which are highly valuable in medicinal chemistry. researchgate.net

Decyanation and Reductive Cyanation: Catalytic methods for either removing the cyano group (decyanation) or introducing it onto a tertiary carbon (reductive cyanation) are of great interest. researchgate.net Developing catalytic pathways for these transformations would enhance the synthetic utility of this class of compounds, allowing them to serve as intermediates in the synthesis of complex quaternary centers. researchgate.net

Reduction to Amines and Alcohols: Selective catalytic reduction of the nitrile group to a primary amine or the ester group to an alcohol, without affecting the other functionality, would provide access to important bifunctional building blocks. This requires the development of highly chemoselective catalysts.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from batch to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this technology.

Continuous flow chemistry offers several advantages for the synthesis and manipulation of cyanoacetates:

Improved Safety: The synthesis often involves strong bases and exothermic reactions. Flow reactors, with their high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. umich.edu This is particularly beneficial when handling potentially hazardous reagents. wikipedia.org

Handling of Unstable Intermediates: Reactions involving unstable intermediates, such as the enolate of the cyanoacetate, can be performed more efficiently. In a flow system, these species can be generated and immediately reacted with the next reagent downstream, minimizing decomposition. scirp.org

Process Intensification and Scalability: Flow chemistry allows for significant rate enhancements, reducing reaction times from hours to minutes. mdpi.com Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. wikipedia.org A cyanide-free synthesis of nitriles has been successfully demonstrated in a flow process, highlighting the technology's potential for safer industrial applications. wikipedia.org

Automation and Optimization: Automated flow systems can rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions, accelerating process development. This is particularly useful for multistep syntheses where intermediates are telescoped without isolation. osti.gov

Future research will focus on developing a fully integrated, multi-step flow synthesis of this compound and its subsequent conversion to more complex target molecules.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational modeling can guide and accelerate experimental work.

Property Prediction: Techniques like Density Functional Theory (DFT) can be used to predict a wide range of properties, including spectroscopic data (NMR, IR), electronic properties (charge distribution, molecular orbitals), and thermodynamic stability. jstar-research.compeerj.com Machine learning models and neural networks are also emerging as powerful tools for predicting physical properties like boiling point and viscosity for classes of organic molecules like alkanes, a methodology that could be extended to functionalized compounds. researchgate.net

Reaction Mechanism and Reactivity Analysis: Computational modeling can provide deep insights into reaction pathways. For example, DFT calculations can be used to model the transition states of the alkylation reaction, helping to rationalize stereochemical outcomes in related chiral systems. peerj.com It can also be used to study the mechanism of nitrile hydrolysis, identifying energy barriers and key intermediates. researchgate.netresearchgate.net The dual descriptor in DFT is a powerful tool for studying the nucleophilic and electrophilic character of a molecule, which helps in predicting its chemical reactivity. scirp.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different solvent environments and predict bulk properties. For example, simulations can provide insights into conformational preferences and intermolecular interactions, which are crucial for understanding its behavior in solution and for designing crystallization processes.

| Computational Method | Application Area | Predicted Information |

| Density Functional Theory (DFT) | Property & Reactivity Prediction | Spectroscopic data (NMR, IR), electronic structure, reaction energies, transition states. jstar-research.compeerj.com |

| Machine Learning / Neural Networks | Physical Property Prediction | Boiling point, viscosity, heat capacity based on molecular descriptors. researchgate.net |

| Molecular Dynamics (MD) | Bulk & Solution Behavior | Conformational analysis, solvent interactions, transport properties. |

Expanding Applications in Emerging Fields of Chemical Science

While the direct applications of this compound are not well-defined, its structural features suggest its potential as a versatile intermediate in several emerging fields. The presence of the nitrile and ester groups allows for a wide range of chemical transformations.

Medicinal Chemistry and Agrochemicals: The nitrile group is a common pharmacophore in drug discovery, and α,α-disubstituted amino acids (accessible from cyanoesters) are valuable building blocks for peptides with modified conformations and improved stability. mdpi.com Hydrolysis of the ester and nitrile followed by decarboxylation would yield 2-ethyl-3-methylpentanoic acid, a substituted valeric acid derivative. Valproic acid and its derivatives are used as anticonvulsants, suggesting that novel analogues could possess interesting biological activity.

Materials Science: The molecule could serve as a precursor to specialized monomers. For instance, reduction of the nitrile to an amine would yield an amino ester, while hydrolysis to a carboxylic acid would produce a cyano-acid. These bifunctional molecules could be used in the synthesis of novel polyamides, polyesters, or other polymers with unique properties conferred by the bulky alkyl substitution.

Organic Synthesis: As a molecule with a quaternary carbon, it is a valuable building block for constructing sterically congested molecular architectures. The development of novel catalytic transformations (as discussed in section 8.2) would further enhance its utility as a synthetic intermediate for accessing complex natural products and other target molecules. The cyano group itself can act as a versatile synthetic handle, participating in cycloadditions or serving as a precursor for amines, aldehydes, ketones, and various heterocycles.

The future exploration of this compound and its derivatives will depend on the successful development of the greener and more efficient synthetic and catalytic methods outlined above, which will in turn enable its application in these exciting new areas of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-ethyl-3-methylpentanoate, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is common: (1) Knoevenagel condensation between ethyl cyanoacetate and a ketone (e.g., 3-methylpentan-2-one) using catalytic piperidine or ammonium acetate in ethanol under reflux . (2) Subsequent purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields (typically 60-80%) by controlling temperature (70-90°C) and monitoring reaction progress via TLC or in situ FTIR for nitrile (C≡N) peak reduction (~2200 cm⁻¹).

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR should show ethyl ester protons (δ 4.1–4.3 ppm, quartet), cyano group absence of protons, and methyl/ethyl branching (δ 0.8–1.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115 ppm and ester carbonyl at ~165 ppm .

- MS : Electron ionization (EI-MS) should display molecular ion [M⁺] at m/z 197 (C₁₀H₁₅NO₂) and fragmentation peaks for cyano and ester groups .

- IR : Confirm C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm for nitrile/ester chromophores. Purity >98% is achievable with retention time consistency across replicates. GC-MS (non-polar column, e.g., DB-5) can detect volatile impurities like unreacted ketones or ester byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, and what techniques validate enantiomeric excess?

- Methodological Answer : The Knoevenagel step forms a planar α,β-unsaturated nitrile intermediate, but branching at the 2-ethyl and 3-methyl positions may lead to diastereomerism. Use chiral catalysts (e.g., proline derivatives) or chiral stationary phase HPLC (e.g., Chiralpak AD-H) to separate enantiomers. Validate enantiomeric excess via polarimetry or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What computational methods predict the reactivity and stability of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Transition state analysis (e.g., for hydrolysis) identifies energy barriers, while Natural Bond Orbital (NBO) analysis evaluates steric effects from ethyl/methyl groups .

Q. How should researchers resolve contradictions in physical property data (e.g., boiling point, solubility) reported for this compound?

- Methodological Answer : Cross-reference experimental data with high-purity samples (>99%) and standardized conditions. For example:

- Boiling Point : Use a calibrated micro-boiling point apparatus under reduced pressure (e.g., 0.5 mmHg) to minimize decomposition .

- Solubility : Perform shake-flask experiments in triplicate with HPLC quantification. For polar solvents (e.g., DMSO), note potential ester hydrolysis over time .

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Methodological Answer : The nitrile group poses toxicity risks (mitochondrial inhibition). Use fume hoods, nitrile gloves, and respiratory protection during synthesis. In case of exposure, administer amyl nitrite antidote (for cyanide release) and seek immediate medical aid. Store under nitrogen at 4°C to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.